![molecular formula C₃₀H₅₈N₆O₇ B1145053 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) CAS No. 173308-19-5](/img/structure/B1145053.png)
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
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Overview
Description
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a macrocycle DOTA derivative . It is used for tumor pretargeting . The chemical formula is C30H58N6O7 .
Molecular Structure Analysis
The molecular structure of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is complex. The IUPAC name is tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate .Physical And Chemical Properties Analysis
The molecular weight of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is 614.8 g/mol . It has 2 hydrogen bond donors, 12 hydrogen bond acceptors, and 16 rotatable bonds . The exact mass is 614.43669821 g/mol .Relevant Papers The paper “DOTA-tetrazine probes with modified linkers for tumor pretargeting” by Läppchen T, et al. is mentioned in relation to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) . Further details about this paper or other relevant papers were not found in the search results.
Scientific Research Applications
Tumor Pretargeting
This compound is a macrocycle DOTA derivative designed for tumor pretargeting . It can be used to target specific tumor cells, allowing for more precise delivery of therapeutic agents.
Antibody-Drug Conjugates
DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . This allows the compound to be specifically delivered to cells that express the antibody’s target antigen, increasing the efficacy of the drug and reducing side effects.
Chelation of Lanthanide Ions
This compound can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on cell surfaces . This can enhance the sensitivity and specificity of these assays.
Bimodal Imaging Agents
DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated with luminescent cyclometalated PtII complex and a DO3A-derived GdIII moiety to yield bimodal imaging agents . This allows for simultaneous imaging using different modalities, providing more comprehensive information about the target tissue.
Drug Delivery
This compound is used in the development of drug delivery systems . Its ability to form stable complexes with metal ions makes it useful in the design of drugs that need to be delivered to specific parts of the body.
Bifunctional Chelating Agent
DO3AtBu-N-(2-aminoethyl)ethanamide is a bifunctional chelating agent with a free primary amine . This means it can bind to two different substances, making it useful in a variety of chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .
Mode of Action
DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .
Biochemical Pathways
Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .
Action Environment
The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.
properties
IUPAC Name |
tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPYCMMXREXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) |
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